molecular formula C15H14N2O5S B4924197 N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4924197
M. Wt: 334.3 g/mol
InChI Key: BSRWFLUEPICFGM-UHFFFAOYSA-N
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Description

N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound with a complex structure that includes a benzodioxole ring and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfamoylphenyl group. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using sulfonyl chlorides or sulfonic acids.

    Coupling Reactions: The final step involves coupling the benzodioxole ring with the sulfamoylphenyl group under specific conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-sulfamoylphenyl)acetamide
  • N-(2-methyl-5-sulfamoylphenyl)-2-phenylacetamide
  • N-(2-methyl-5-sulfamoylphenyl)-2-(4-nitrophenyl)acetamide

Uniqueness

N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-9-2-4-11(23(16,19)20)7-12(9)17-15(18)10-3-5-13-14(6-10)22-8-21-13/h2-7H,8H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRWFLUEPICFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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